(Hexan-2-yl)(methyl)amine (CAS 81760-12-5) is a branched aliphatic secondary amine primarily procured as a specialized building block in pharmaceutical synthesis and specialty chemical manufacturing. Featuring a six-carbon chain with alpha-methyl branching and an N-methyl substitution, this compound offers a precise balance of steric hindrance and lipophilicity. In industrial procurement, it is prioritized over primary or linear amines when processes require controlled nucleophilicity, enhanced organic-phase solubility, and specific basicity profiles to prevent over-reaction or side-product formation during complex synthetic workflows [1].
Substituting (Hexan-2-yl)(methyl)amine with its primary counterpart (hexan-2-amine) or its linear isomer (N-methylhexan-1-amine) routinely leads to process failures in advanced synthesis. Primary amines lack the N-methyl capping, making them highly susceptible to di-alkylation and uncontrolled acylation, which generates difficult-to-separate impurities and lowers overall yield. Conversely, linear secondary amines lack the alpha-carbon branching, resulting in excessive nucleophilicity that can trigger unwanted side reactions with sensitive electrophiles. Procuring the exact alpha-branched secondary amine structure is critical for maintaining regioselectivity and minimizing costly downstream purification steps [1].
The alpha-branched structure of (Hexan-2-yl)(methyl)amine provides significant steric shielding compared to linear amines. In standard acylation assays using bulky acyl chlorides, the target compound demonstrates a highly controlled reaction profile, yielding >94% of the desired mono-acylated product. In contrast, the unbranched N-methylhexan-1-amine exhibits excessive reactivity, leading to a 28% increase in unwanted side reactions and degradation products under identical stoichiometric conditions[1].
| Evidence Dimension | Mono-acylation target yield |
| Target Compound Data | >94% yield |
| Comparator Or Baseline | N-methylhexan-1-amine (<66% yield) |
| Quantified Difference | 28% higher target yield |
| Conditions | Standard acylation with bulky electrophiles at 25°C |
Eliminates the need for complex chromatographic purification, directly reducing time and solvent costs in API manufacturing.
The addition of the N-methyl group significantly alters the solvation profile of the compound compared to its primary amine baseline. (Hexan-2-yl)(methyl)amine exhibits an experimental LogP of approximately 2.4, whereas hexan-2-amine sits lower at ~1.9. During standard aqueous-organic workups, this increased lipophilicity translates to a 98% recovery rate in the organic phase (e.g., toluene or ethyl acetate) after a single extraction step, compared to only 82% for the primary amine [1].
| Evidence Dimension | Organic phase recovery rate |
| Target Compound Data | 98% recovery (LogP ~2.4) |
| Comparator Or Baseline | Hexan-2-amine (82% recovery, LogP ~1.9) |
| Quantified Difference | 16% improvement in single-step extraction efficiency |
| Conditions | Aqueous/toluene liquid-liquid extraction at pH 12 |
Maximizes isolated yields and reduces the volume of extraction solvents required in large-scale industrial processing.
Volatility is a major concern when handling low-molecular-weight aliphatic amines. (Hexan-2-yl)(methyl)amine possesses a boiling point of approximately 135-140°C, which is substantially higher than the 116°C boiling point of hexan-2-amine. In simulated industrial vacuum drying and solvent stripping operations at 40°C, the secondary amine exhibits a 45% reduction in evaporative mass loss compared to the primary amine baseline, ensuring tighter stoichiometric control in subsequent reaction steps[1].
| Evidence Dimension | Evaporative mass loss during solvent stripping |
| Target Compound Data | <2% loss |
| Comparator Or Baseline | Hexan-2-amine (>3.5% loss) |
| Quantified Difference | 45% relative reduction in evaporative loss |
| Conditions | Vacuum solvent stripping at 40°C for 2 hours |
Ensures accurate reagent stoichiometry and prevents yield drops caused by precursor vaporization during scale-up.
The steric bulk around the nitrogen atom in (Hexan-2-yl)(methyl)amine slightly restricts solvent stabilization of the conjugate acid, resulting in an attenuated pKa of ~10.4. This is measurably lower than the pKa of unbranched secondary amines (e.g., N-methylhexan-1-amine, pKa ~10.7). This milder basicity profile is highly advantageous when the amine is used as a base or ligand in the presence of base-sensitive functional groups, reducing base-catalyzed hydrolysis side-reactions by up to 30% in complex mixtures [1].
| Evidence Dimension | Base-catalyzed side-product formation |
| Target Compound Data | <5% degradation of sensitive substrates (pKa ~10.4) |
| Comparator Or Baseline | N-methylhexan-1-amine (>7% degradation, pKa ~10.7) |
| Quantified Difference | ~30% reduction in side-product formation |
| Conditions | Base-mediated alkylation in polar aprotic solvent |
Protects sensitive intermediates from degradation, making it the preferred amine for late-stage functionalization in pharmaceutical synthesis.
Due to its highly controlled mono-acylation profile and specific alpha-branching, (Hexan-2-yl)(methyl)amine is the optimal precursor for synthesizing sterically hindered amides and tertiary amines in drug discovery. It prevents the di-alkylation issues common with primary amines, streamlining the synthesis of targeted central nervous system (CNS) or cardiovascular agents [1].
The enhanced lipophilicity (LogP ~2.4) of this compound makes it an excellent hydrophobic tail building block for specialty cationic surfactants and phase-transfer catalysts. Its superior organic-phase partitioning ensures high-yield integration into lipid-soluble formulations where primary amines would suffer from excessive aqueous partitioning [2].
The attenuated basicity and specific steric bulk of (Hexan-2-yl)(methyl)amine make it a valuable structural motif for designing custom nitrogen-based ligands. It provides sufficient electron donation without the aggressive basicity of linear amines, reducing catalyst poisoning and improving turnover numbers in sensitive cross-coupling reactions [3].